2-Methyl-D-homophenylalanine
Overview
Description
2-Methyl-D-homophenylalanine is an organic compound with the molecular formula C11H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional structure that cannot be superimposed on its mirror image. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methyl group attached to the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-D-homophenylalanine typically involves chiral organic synthesis techniques. One common method includes the use of chiral synthesis reagents or chiral catalysts to achieve the desired stereochemistry. The process often starts with the precursor phenylalanine, which undergoes a series of reactions including alkylation to introduce the methyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-D-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which 2-Methyl-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The pathways involved may include amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid that serves as a precursor for tyrosine and neurotransmitters such as dopamine and norepinephrine.
Uniqueness: 2-Methyl-D-homophenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific enzymes and receptors, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-4-(2-methylphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINSJBTFLRMLY-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249501 | |
Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260614-75-2 | |
Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260614-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, α-amino-2-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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